6-Bromo-3-fluoro-2-iodobenzaldehyde
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Overview
Description
6-Bromo-3-fluoro-2-iodobenzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzaldehyde ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-2-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a benzaldehyde derivative followed by selective bromination, fluorination, and iodination under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction temperatures to facilitate the halogenation steps .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-fluoro-2-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols or amines under reducing conditions.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or electrophiles like bromine (Br₂) in the presence of a catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with substituted functional groups replacing the halogen atoms.
Scientific Research Applications
6-Bromo-3-fluoro-2-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-iodobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modifying their activity. The presence of multiple halogen atoms enhances its reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-iodobenzaldehyde
- 2-Fluoro-6-iodobenzaldehyde
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
Uniqueness
6-Bromo-3-fluoro-2-iodobenzaldehyde is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
6-bromo-3-fluoro-2-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEJBIQCTBQPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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